

Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 262-181-4*

Cat. No.: *B12694927*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Among these, 3-phenyl-6-chloropyridazin-4-ol and its derivatives have garnered significant interest as potential therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of their characterization, biological activity, and synthesis, with supporting experimental data and protocols.

Synthesis and Physicochemical Properties

The core structure, 3-chloro-6-phenyl-pyridazin-4-ol, can be synthesized through various routes, often starting from precursors like 3-phenyl-5,6-dichloropyridazine.[3] Further derivatization is commonly achieved through nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, or Heck cross-coupling to introduce diverse functional groups at different positions of the pyridazine ring.[4]

Table 1: Physicochemical Properties of 3-Chloro-6-phenyl-pyridazin-4-ol

Property	Value	Reference
CAS Number	89868-13-3	[3][5]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	[3][6]
Molecular Weight	206.63 g/mol	[3][6]
Appearance	Solid	[7]
InChI	InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)	[6]

Biological Activity and Comparative Analysis

Derivatives of the 3-phenyl-6-chloropyridazin-4-ol scaffold have been primarily investigated as inhibitors of various kinases and for their antiproliferative activity against cancer cell lines. The pyridazine ring is a key feature in several approved anticancer drugs.[2]

Kinase Inhibition

The pyrazine and pyridazine cores are found in numerous kinase inhibitors.[8] For instance, derivatives of pyridazine have been designed as inhibitors of the JNK1 pathway, which is implicated in carcinogenesis.[2] The rationale often involves hybridizing the pyridazine scaffold with other pharmacophoric groups known to interact with the target kinase.

Anticancer Activity

Several novel 3,6-disubstituted pyridazine derivatives have demonstrated broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel.[2] The mechanism often involves the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.

Table 2: Comparison of Antiproliferative Activity (IC₅₀ values in μM)

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Target/Class	Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 18)	HCT-116	3.3	PI3Kα Inhibitor	[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 19)	Caco-2	17.0	PI3Kα Inhibitor	[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 21)	HCT-116	4.9	PI3Kα Inhibitor	[9]
1H-benzofuro[3,2-c]pyrazole derivative 4a	K562 (Leukemia)	0.26	Antitumor Agent	[10]
1H-benzofuro[3,2-c]pyrazole derivative 4a	A549 (Lung)	0.19	Antitumor Agent	[10]
Pyrazole derivative 5b	K562 (Leukemia)	0.021	Tubulin Inhibitor	[10]
Naphthoquinone derivative 3	IGROV-1 (Ovarian)	7.54	Cytotoxic Agent	[11]

2,3-diphenylpyrazine derivative 14i	PC-3 (Prostate)	4.8	Skp2 Inhibitor	[12]
-------------------------------------	-----------------	-----	----------------	----------------------

This table presents a selection of data from various studies to illustrate the potency of different heterocyclic compounds, including pyridazine alternatives, against various cancer cell lines.

Anti-inflammatory Activity

Certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory activity with reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin.[\[13\]](#)

Experimental Protocols

General Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives[\[1\]](#)

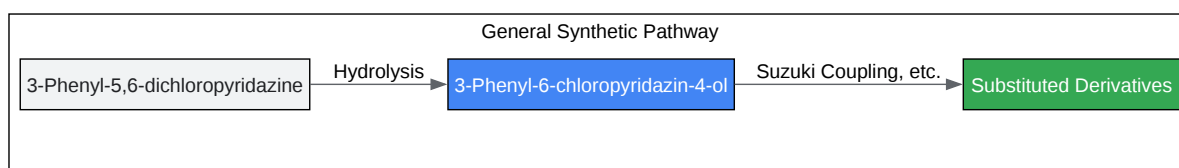
- Preparation of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones: These precursors are synthesized according to established literature methods.
- Cyclization: The furanone derivative is refluxed with hydrazine hydrate in absolute ethanol to yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.
- Chlorination: The resulting pyridazinone is treated with phosphorus oxychloride to afford the corresponding 3-chloropyridazine derivative. The reaction progress is monitored by the disappearance of the C=O signal in the IR spectrum.
- Further Reactions: The 3-chloro derivative can be further reacted with various nucleophiles, such as hydrazine hydrate, to introduce additional functional groups.

In Vitro Antiproliferative Activity Assay (MTT Assay)[\[10\]](#)

- Cell Seeding: Human cancer cells (e.g., MCF-7, K562, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

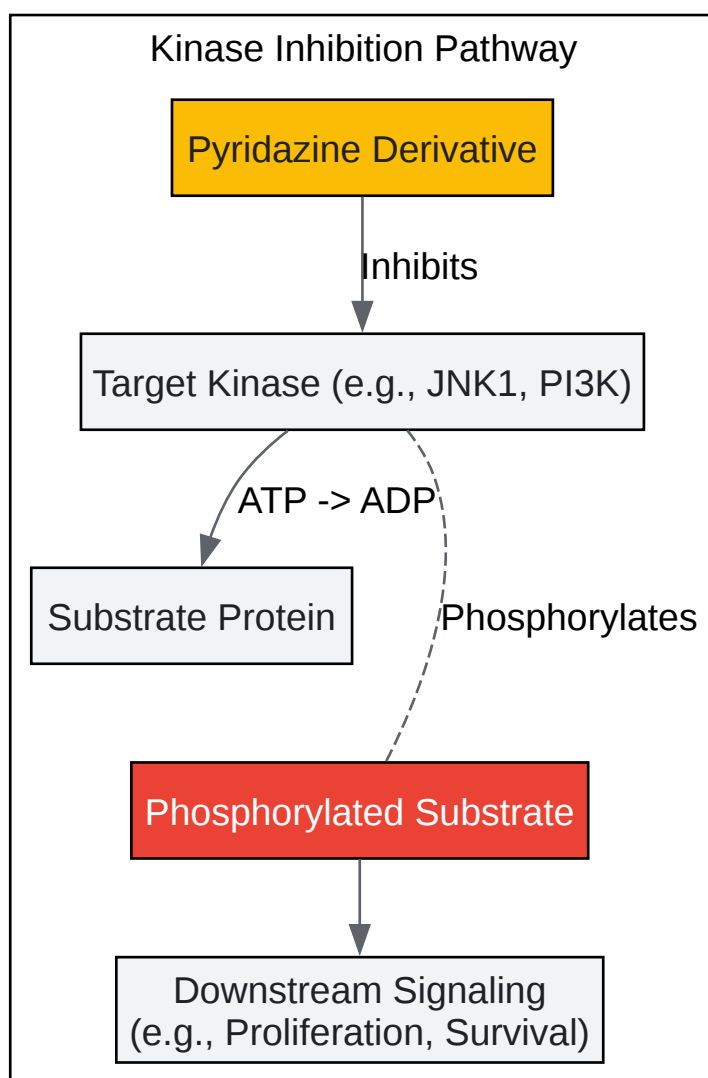
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
- **Solubilization:** The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations



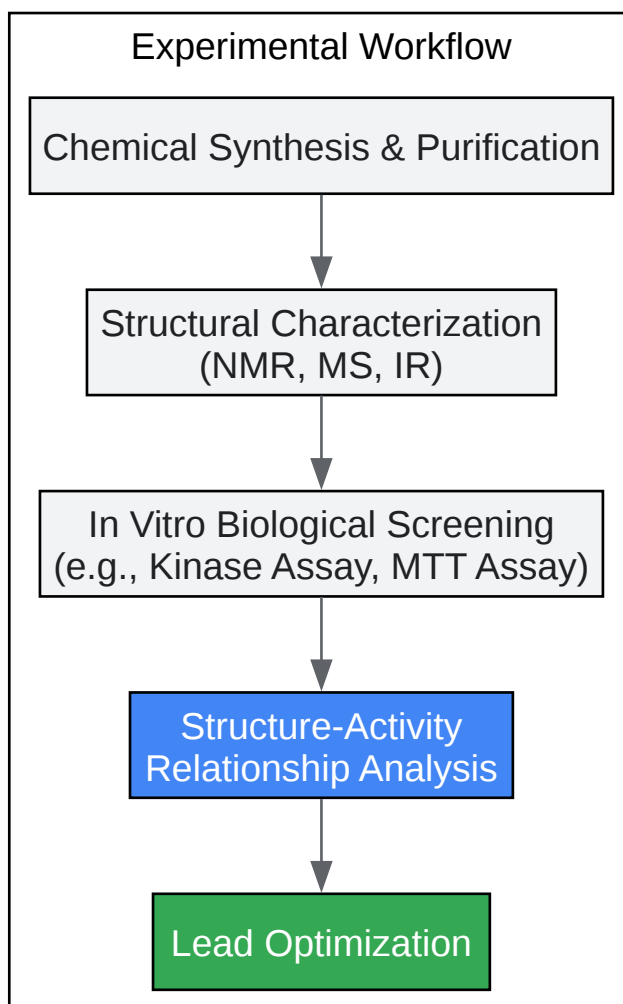
[Click to download full resolution via product page](#)

Caption: General synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives.



[Click to download full resolution via product page](#)

Caption: Simplified kinase inhibition signaling pathway.



[Click to download full resolution via product page](#)

Caption: Typical drug discovery workflow for pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-phenyl-pyridazin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-6-phenyl-pyridazin-4-ol | 89868-13-3 [chemicalbook.com]
- 6. 6-Chloro-4-hydroxy-3-phenyl-pyridazine | LGC Standards [lgcstandards.com]
- 7. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12694927#characterization-of-3-phenyl-6-chloropyridazin-4-ol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com